molecular formula C11H8F3NO3 B1350263 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid

2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid

Cat. No.: B1350263
M. Wt: 259.18 g/mol
InChI Key: YQRSWYLDDWXJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and keto groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid typically involves the reaction of 4,4,4-trifluoro-3-oxobut-1-enylamine with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and keto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid stands out due to its unique combination of trifluoromethyl and keto groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

IUPAC Name

2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]benzoic acid

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)9(16)5-6-15-8-4-2-1-3-7(8)10(17)18/h1-6,15H,(H,17,18)

InChI Key

YQRSWYLDDWXJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC=CC(=O)C(F)(F)F

Origin of Product

United States

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